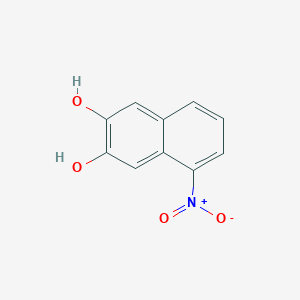

5-Nitronaphthalene-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYFPIQYNIWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453442 | |

| Record name | 5-nitro-2,3-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77542-54-2 | |

| Record name | 5-nitro-2,3-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Nitronaphthalene-2,3-diol

Introduction

5-Nitronaphthalene-2,3-diol is a polyfunctionalized aromatic compound that merges the structural features of a naphthalene core, a catechol-like diol system, and an electron-withdrawing nitro group. This unique combination of functional groups imparts a distinct set of physical and chemical properties, making it a molecule of significant interest for researchers in synthetic chemistry, materials science, and drug discovery. The naphthalene scaffold is a prevalent motif in many pharmaceuticals and functional dyes, while the nitro group is a versatile functional handle for further chemical transformations and is known to be a key pharmacophore in various therapeutic agents.[1] The vicinal diol (catechol) moiety offers potential for complexation, redox activity, and hydrogen bonding.

This technical guide provides a comprehensive analysis of the known and predicted properties of this compound (CAS No: 77542-54-2). We will delve into its core physical characteristics, spectroscopic signature, chemical reactivity, and potential applications, offering field-proven insights into its behavior and utility for scientific professionals.

Section 1: Core Molecular and Physical Properties

The fundamental physical properties of a compound govern its handling, storage, and application in experimental settings. For this compound, these properties are dictated by its rigid aromatic core and the polar hydroxyl and nitro substituents.

Key Identifiers and Properties

The essential molecular and physical data for this compound are summarized in the table below. This information is critical for accurate documentation, safety assessment, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonym | 5-nitro-2,3-naphthalenediol | [2] |

| CAS Number | 77542-54-2 | [2][3] |

| Molecular Formula | C₁₀H₇NO₄ | [2][3] |

| Molecular Weight | 205.17 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Predicted Boiling Point | 438.3 ± 30.0 °C at 760 mmHg | [4] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [2][3] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, its molecular structure allows for well-founded predictions. The presence of two hydroxyl groups and a nitro group introduces significant polarity and the capacity for hydrogen bonding.

-

Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF). This is consistent with the behavior of similar polyfunctionalized aromatic molecules like 2,3-dihydroxynaphthalene, which is soluble in DMSO.[5] The strong hydrogen bond accepting character of these solvents effectively solvates the hydroxyl protons.

-

Polar Protic Solvents: Solubility is anticipated in polar protic solvents like ethanol and methanol. However, it may be more limited compared to DMSO due to the compound's own potential for strong intermolecular hydrogen bonding, which must be overcome by the solvent. A related dicyano-dihydroxy-nitronaphthalene derivative is described as being slightly soluble in ethanol.[6][7]

-

Aqueous Solubility: Solubility in water is expected to be low. Despite the presence of hydrogen-bonding groups, the large, hydrophobic naphthalene core significantly diminishes its affinity for aqueous media. The acidity of the hydroxyl groups (discussed in Section 3.1) suggests that solubility can be substantially increased in basic aqueous solutions (e.g., NaOH, Na₂CO₃) through deprotonation to form the more soluble phenolate salt.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Although specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display signals in the aromatic region (typically ~7.0-9.0 ppm). The five aromatic protons would appear as a complex pattern of doublets and triplets, with their specific chemical shifts influenced by the electronic effects of the -OH and -NO₂ groups. The two hydroxyl protons would appear as broad singlets, the chemical shift of which would be highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show ten distinct signals for the ten carbon atoms of the naphthalene ring, as the molecule is asymmetric. Carbons bearing the hydroxyl groups would be shifted downfield (higher ppm), as would the carbon attached to the nitro group.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band would be prominent in the 3200-3500 cm⁻¹ region, characteristic of the hydroxyl groups involved in hydrogen bonding.

-

N-O Stretch: Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group would appear around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region would correspond to the aromatic ring vibrations.

-

-

UV-Visible (UV-Vis) Spectroscopy: The spectrum, typically recorded in a solvent like ethanol or acetonitrile, would be characterized by strong absorptions in the UV region. These absorptions arise from π → π* electronic transitions within the extended conjugated system of the nitronaphthalene ring.[8][9] The presence of the hydroxyl and nitro auxochromes would be expected to cause a bathochromic (red) shift compared to unsubstituted naphthalene.

Experimental Protocol: UV-Vis Absorbance Spectrum Acquisition

This protocol outlines a self-validating method for obtaining a reliable UV-Vis spectrum of this compound.

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and the molar absorptivity (ε) of the compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or DMSO)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in the chosen solvent in a 50 mL volumetric flask to create a stock solution of known concentration (e.g., ~0.5 - 1.0 mM).

-

Instrument Blanking: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm). This step is critical as it nullifies any absorbance from the solvent and cuvettes.

-

Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the stock solution, and then fill it with the stock solution.

-

Spectrum Acquisition: Place the sample cuvette back into the spectrophotometer and acquire the full absorbance spectrum. The resulting absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.5 AU).

-

Data Analysis: Identify the λ_max values from the spectrum. If the absorbance is too high, perform a series of accurate dilutions of the stock solution and re-measure to ensure the reading is within the optimal range. Molar absorptivity can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is a fascinating interplay between its three distinct functional components.

Acidity of Hydroxyl Groups

The two hydroxyl groups on the naphthalene ring are phenolic in nature. The pKa of simple phenols is typically around 10.[10] However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly increases the acidity of these hydroxyl protons. By withdrawing electron density from the ring via resonance and inductive effects, the nitro group stabilizes the resulting phenolate conjugate base, thereby lowering the pKa. It is reasonable to predict the pKa values for the hydroxyls on this compound to be noticeably lower than 10, making the compound a stronger acid than unsubstituted 2,3-naphthalenediol.

Reactivity of the Aromatic System and Functional Groups

The reactivity of the molecule can be considered in terms of electrophilic aromatic substitution and reactions of the individual functional groups.

-

Electrophilic Aromatic Substitution: The naphthalene ring is deactivated towards further electrophilic attack due to the powerful deactivating effect of the nitro group. Conversely, the hydroxyl groups are strongly activating. The ultimate regioselectivity of any subsequent substitution (e.g., halogenation, nitration) would depend on a complex balance of these competing electronic effects and steric hindrance.

-

Reduction of the Nitro Group: A cornerstone reaction of nitroaromatic compounds is the reduction of the nitro group to a primary amine (-NH₂). This transformation is pivotal for creating functional derivatives and is often a key step in the mechanism of action for nitro-based drugs.[1] Standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite can be employed to synthesize 5-Amino-naphthalene-2,3-diol, a valuable intermediate for dyes, ligands, and pharmaceutical precursors.

-

Oxidation of the Diol Moiety: The 2,3-diol system is analogous to a catechol, which is readily susceptible to oxidation. Treatment with mild oxidizing agents can convert the diol into the corresponding ortho-quinone (5-Nitronaphthalene-2,3-dione). This redox activity is a critical property, as quinone structures are implicated in various biological processes and can be exploited in the design of electrochemical sensors or redox-active materials.

Caption: Key Reactivity Pathways of this compound.

Section 4: Proposed Synthesis and Potential Applications

Plausible Synthetic Pathway

While specific procedures for the synthesis of this compound are not detailed in the readily available literature, a logical synthetic route can be proposed based on established organic chemistry principles. Direct nitration of 2,3-dihydroxynaphthalene would likely lead to a mixture of isomers and potential oxidation of the diol. A more controlled approach would involve:

-

Protection: Protection of the hydroxyl groups of 2,3-dihydroxynaphthalene, for instance, as methyl ethers (forming 2,3-dimethoxynaphthalene). This prevents unwanted side reactions and helps direct the subsequent nitration.

-

Regioselective Nitration: Nitration of 2,3-dimethoxynaphthalene using a standard nitrating agent (e.g., HNO₃/H₂SO₄). The methoxy groups are activating and ortho-, para-directing, which would favor substitution at the alpha positions of the naphthalene core. Careful control of reaction conditions would be necessary to optimize the yield of the desired 5-nitro isomer.

-

Deprotection: Removal of the methyl protecting groups using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.

Potential in Drug Development and Materials Science

The structural motifs within this compound suggest considerable potential in several advanced applications:

-

Medicinal Chemistry: Nitroaromatic compounds are a well-established class of therapeutic agents, particularly as antimicrobial and antiparasitic drugs.[1] Their mechanism often involves in-vivo reduction of the nitro group to generate cytotoxic radical species that damage microbial DNA or proteins.[1] The this compound scaffold could serve as a valuable starting point for the development of new therapeutic agents, where the diol moiety could be used to tune solubility, cell permeability, or target binding.

-

Chelating Agents and Sensors: The catechol-like diol unit is an excellent chelating group for a variety of metal ions. The functionalized naphthalene could be developed as a ligand for catalysis or as a colorimetric sensor, where metal binding would induce a shift in the UV-Vis spectrum.

-

Building Block for Functional Materials: The amine derivative, 5-Amino-naphthalene-2,3-diol, is a highly versatile building block. It can be used to synthesize specialized dyes, polymerize into redox-active polymers, or serve as a precursor for heterocyclic compounds with unique photophysical properties.

Conclusion

This compound is a compound defined by the rich interplay of its constituent parts. Its physical properties are those of a polar, solid aromatic, with solubility dictated by its hydrogen-bonding capabilities. Its chemical reactivity is dominated by the potential for reduction of the nitro group and the redox activity of the diol system. While detailed experimental data remains sparse in public literature, its structure provides a clear and compelling roadmap for its characterization and application. For researchers and drug development professionals, this compound represents a promising and versatile platform for the synthesis of novel functional molecules and potential therapeutic agents.

References

-

IARC. (n.d.). 1-Nitronaphthalene. IARC Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trinitronaphthalene. PubChem. Retrieved from [Link]

-

Wikipedia. (2025). 2-Nitronaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 88436566. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,.... Retrieved from [Link]

-

ResearchGate. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

- Google Patents. (n.d.). DE102004038577A1 - Preparation of 1,5-naphthalene diamine....

-

Srivastava, N., Shukla, M., & Saha, S. (2018). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals. Retrieved from [Link]

-

SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5-Trinitronaphthalene. PubChem. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]

-

International Journal of Medical Research and Pharmaceutical Sciences. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the Solubility of Naphthalene based Nitro-Derivatives in Different Strengths of Sulfuric Acid and Temperatures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitronaphthalene-1-carboxylic acid. PubChem. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 77542-54-2 [sigmaaldrich.com]

- 3. 77542-54-2|this compound|BLD Pharm [bldpharm.com]

- 4. cas 77542-54-2|| where to buy this compound [english.chemenu.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2,3-DICYANO-1,4-DIHYDROXY-5-NITRONAPHTHALENE CAS#: 4655-62-3 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ijmrpsjournal.com [ijmrpsjournal.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Characterization of 5-Nitronaphthalene-2,3-diol: A Technical Guide for Researchers

Molecular Structure and Its Spectroscopic Implications

The structure of 5-Nitronaphthalene-2,3-diol incorporates a naphthalene core, substituted with two hydroxyl (-OH) groups at the C2 and C3 positions and a nitro (-NO₂) group at the C5 position. This unique arrangement of functional groups dictates its characteristic spectroscopic fingerprint. The hydroxyl groups are expected to show distinct signals in both NMR and IR spectra, while the nitro group and the aromatic system will significantly influence the electronic transitions observed in UV-Vis spectroscopy and the chemical shifts of nearby protons and carbons in NMR spectroscopy.

Figure 1. Chemical structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the NMR spectra of this compound involves considering the electronic effects of the hydroxyl and nitro substituents on the naphthalene ring. The hydroxyl groups are electron-donating, which will shield the aromatic protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the nitro group is strongly electron-withdrawing, deshielding the nearby protons and carbons and shifting their signals to a higher chemical shift (downfield).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The assignments are based on the analysis of substituent effects and comparison with the known spectrum of 2,3-dihydroxynaphthalene.[1]

Table 1. Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | ~7.2-7.4 | s | - |

| H-4 | ~7.1-7.3 | s | - |

| H-6 | ~8.0-8.2 | d | J ≈ 8-9 |

| H-7 | ~7.6-7.8 | t | J ≈ 7-8 |

| H-8 | ~8.3-8.5 | d | J ≈ 7-8 |

| 2-OH, 3-OH | ~9.0-10.0 | br s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The deshielding effect of the nitro group is expected to be most pronounced on the carbons of the substituted ring.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~105-110 |

| C-2 | ~145-150 |

| C-3 | ~145-150 |

| C-4 | ~108-112 |

| C-4a | ~125-130 |

| C-5 | ~140-145 |

| C-6 | ~122-126 |

| C-7 | ~128-132 |

| C-8 | ~120-124 |

| C-8a | ~130-135 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the hydroxyl, nitro, and aromatic functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for this compound are listed in Table 3. These predictions are based on established group frequencies and data from nitronaphthalene compounds.[2]

Table 3. Predicted Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3500-3200 | O-H stretch (hydroxyl) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 1550-1500 | N-O asymmetric stretch (nitro) | Strong |

| 1350-1300 | N-O symmetric stretch (nitro) | Strong |

| 1250-1150 | C-O stretch (hydroxyl) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound will be characterized by electronic transitions within the naphthalene ring system, which are influenced by the auxochromic hydroxyl groups and the chromophoric nitro group.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm. Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Predicted UV-Vis Absorption Maxima

The presence of the nitro group and hydroxyl groups on the naphthalene core is expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene. The predicted UV-Vis absorption maxima are presented in Table 4, based on data for related compounds.[3][4]

Table 4. Predicted UV-Vis Absorption Maxima (λmax) for this compound in Ethanol.

| Predicted λmax (nm) | Electronic Transition |

| ~230-250 | π → π |

| ~280-300 | π → π |

| ~350-380 | n → π* or charge transfer |

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Figure 2. General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the expected NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have established a reliable spectroscopic profile that can guide researchers in the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. It is our hope that this guide will serve as a valuable starting point for further experimental investigation and application of this compound in various scientific fields.

References

-

Chen, J., et al. (2020). Metallated Schiff-Base Macromolecules as Alternative Metalloprotein Electron Transfer Intermediates. Molecules, 25(3), 698. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). 1-Nitronaphthalene. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxynaphthalene. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitronaphthalene. In PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3-Naphthalenediol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Srivastava, N., Shukla, M., & Saha, S. (2018). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Journal of Anatomy and Physiology, 7(12), 001-005. Available at: [Link]

Sources

Introduction: The Scientific Imperative for Structural Elucidation

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Nitronaphthalene-2,3-diol

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of protocols. It delves into the underlying principles and causal relationships that govern experimental choices, ensuring a robust and reproducible scientific outcome. While the specific crystal structure of this compound is not widely reported in publicly accessible databases as of this writing, this guide presents a complete roadmap for its determination and analysis, grounded in established crystallographic and synthetic chemistry principles.

This compound is a member of the nitronaphthalene derivative family, a class of compounds with significant interest in medicinal chemistry, toxicology, and materials science.[1] The introduction of both nitro (-NO₂) and hydroxyl (-OH) functional groups onto the naphthalene scaffold creates a molecule with a rich potential for directed intermolecular interactions. Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount, as crystal packing dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability—critical parameters in drug development.[2][3]

The crystal structure provides an unambiguous determination of molecular conformation and reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular architecture.[4][5] This guide will, therefore, detail the necessary steps from synthesis to the final analysis of these interactions.

Synthesis and Purification: Obtaining Diffraction-Quality Material

The foundational step in any crystallographic study is the synthesis of a pure, crystalline compound. The quality of the final crystal is directly contingent on the purity of the starting material.

Synthetic Strategy: Electrophilic Nitration

The most common and effective method for introducing a nitro group to a naphthalene ring is through electrophilic aromatic substitution using a nitrating agent.[1][6] A plausible route to this compound would involve the nitration of a suitable dihydroxynaphthalene precursor.

Experimental Protocol: Synthesis of this compound

-

Precursor Preparation: Begin with commercially available 2,3-dihydroxynaphthalene.

-

Dissolution: Dissolve a known quantity of 2,3-dihydroxynaphthalene in a suitable solvent that can ensure homogeneous reaction conditions, such as glacial acetic acid or 1,4-dioxane.[1][7] The hydroxyl groups are activating and ortho-, para-directing; however, the steric bulk and electronic landscape of the naphthalene system will influence regioselectivity.

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (H₂SO₄) to a cooled, stirred volume of concentrated nitric acid (HNO₃). This exothermic reaction should be performed in an ice bath to maintain a low temperature and generate the nitronium ion (NO₂⁺) in situ.[1]

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the dissolved naphthalene solution. The reaction temperature must be carefully controlled, often between 40-60°C, to favor mono-nitration and influence the isomeric distribution.[7]

-

Quenching and Isolation: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is cooled and poured over crushed ice to precipitate the crude product. The solid is then collected by vacuum filtration and washed thoroughly with cold water to remove residual acids.[6]

-

Purification by Recrystallization: The crude product, a mixture of isomers, must be purified. Recrystallization from a solvent system such as ethanol/water or toluene is a critical step. The goal is to obtain a sample with >99% purity, which is essential for growing high-quality single crystals.

Characterization of the Purified Compound

Before proceeding to crystallization, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of isomeric purity. | Unique sets of peaks corresponding to the aromatic protons and carbons, confirming the substitution pattern. Absence of peaks from other isomers.[8] |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for O-H (broad, ~3200-3500 cm⁻¹), aromatic C-H, C=C, and asymmetric/symmetric N-O stretching of the nitro group (~1520 and ~1340 cm⁻¹).[9] |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₇NO₄. |

| Melting Point | Assessment of purity. | A sharp, defined melting point indicates high purity. Broad melting ranges suggest the presence of impurities. |

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, non-twinned specimen with dimensions typically between 0.1 and 0.5 mm in all directions and possess sharp, well-defined faces.[10]

Choosing a Crystallization Method

The choice of method depends on the compound's solubility and stability. For a polar molecule like this compound, several techniques are viable.

Experimental Protocols for Crystallization

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) to near-saturation in a clean vial.

-

Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Causality: The gradual increase in concentration allows molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous powder.[11]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dimethylformamide).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a "poor" solvent (an anti-solvent, e.g., diethyl ether), in which the compound is insoluble. The anti-solvent must be more volatile than the good solvent.

-

Causality: The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This method is excellent for growing high-quality crystals from very small amounts of material.[11]

-

-

Solvent Layering:

-

Create a concentrated solution of the compound in a dense solvent (e.g., chloroform).

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top.

-

Crystals will form at the interface where the two solvents slowly mix.

-

The diagram below illustrates the general workflow from synthesis to data collection.

Caption: Workflow from synthesis to X-ray data collection.

X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, its atomic structure can be determined through single-crystal X-ray crystallography.[12][13]

Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling with liquid nitrogen. Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam.

-

Diffraction Experiment: The mounted crystal is placed in a modern X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The crystal lattice diffracts the X-rays into a unique pattern of spots of varying intensities.[12] These reflections are recorded by a detector.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

Structure Solution and Refinement

-

Phase Problem: The diffraction experiment measures the intensities of the reflections, but the phase information is lost. Solving the "phase problem" is the key to determining the structure. For small organic molecules, this is typically achieved using direct methods, which are computational algorithms that use statistical relationships between reflection intensities to estimate the initial phases.[13]

-

Model Building: The initial phases are used to calculate an electron density map. An initial molecular model is built by fitting the known atoms (C, N, O) into the regions of high electron density.

-

Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.

Analysis of the Crystal Structure of this compound

The refined crystal structure provides a wealth of information. The analysis focuses on both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together).

Molecular Geometry

The analysis begins by examining the bond lengths, bond angles, and torsion angles within the molecule.

| Geometric Parameter | Expected Value / Observation | Significance |

| Naphthalene Core | Largely planar, with bond lengths intermediate between single and double bonds. | Confirms the aromatic system. Minor deviations from planarity can be induced by bulky substituents. |

| C-NO₂ Bond | ~1.47 - 1.49 Å | The nitro group is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization. |

| N-O Bonds | ~1.21 - 1.23 Å | These bonds will have significant double-bond character. |

| C-OH Bonds | ~1.35 - 1.37 Å | Typical for a phenolic hydroxyl group. |

Supramolecular Assembly and Intermolecular Interactions

This is the core of the crystal structure analysis, revealing how the molecules recognize and assemble with each other. The functional groups of this compound are primed to form strong, directional interactions.

-

Hydrogen Bonding: The two hydroxyl groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro group and the hydroxyl groups themselves are strong acceptors. One would anticipate a robust network of O-H···O hydrogen bonds. These interactions are the primary drivers of the crystal packing in many hydroxylated and nitrated aromatic compounds.[14]

-

π-π Stacking: The planar naphthalene rings are expected to engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing significantly to the lattice energy.[2]

-

Other Interactions: Weaker C-H···O interactions may also be present, further stabilizing the three-dimensional structure.

The interplay between strong hydrogen bonding and dispersive π-π stacking will define the overall packing motif.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides the definitive blueprint of its solid-state architecture. By following a rigorous pathway from meticulous synthesis and purification to high-resolution X-ray diffraction and detailed analysis, researchers can unlock a fundamental understanding of its structure-property relationships. The insights gained from identifying the key hydrogen bonding and π-stacking motifs are invaluable for the rational design of new pharmaceutical cocrystals, the control of polymorphism, and the development of advanced organic materials. This guide provides the comprehensive, experience-driven framework necessary to achieve this goal with scientific integrity and precision.

References

- A Comprehensive Review of Nitronaphthalene Derivatives: Synthesis, Biological Activity, and Mechanistic Insights. (2025). Benchchem.

-

Polymorphism, Crystal Packing, and Intermolecular Interactions in Centro- and Non-Centrosymmetric Crystals of N-(2,4,6-trinitrophenyl)naphthalen-2-amine. (2025). ResearchGate. [Link]

-

Guide for crystallization. Université de Sherbrooke. [Link]

- Method for producing 1-nitronaphthalene. (Patent).

-

Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (2018). SciTePress. [Link]

-

Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. (2022). AIP Publishing. [Link]

-

Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid. (1999). Royal Society of Chemistry. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). MDPI. [Link]

-

X Ray Crystallography. (2000). Journal of Medical Genetics. [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. (2017). Royal Society of Chemistry. [Link]

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2011). International Scholars Journals. [Link]

-

X-Ray Crystallography of Chemical Compounds. (2004). The Journal of the American Medical Association. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF 1,5-DINITRONAPHTHALENE WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. (2018). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. scitepress.org [scitepress.org]

- 7. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unifr.ch [unifr.ch]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 5-Nitronaphthalene-2,3-diol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, ensuring the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a critical component of process safety and product quality. The introduction of energetic functional groups, such as the nitro group (-NO2), into a molecular scaffold necessitates a rigorous and early-stage evaluation of thermal hazards. Nitroaromatic compounds, while offering valuable pharmacophoric properties, are often associated with high-energy characteristics that can lead to uncontrolled exothermic decomposition if not properly understood and managed.[1][2]

This guide provides a comprehensive framework for the investigation of the thermal stability and decomposition pathways of 5-Nitronaphthalene-2,3-diol, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, the narrative that follows is structured not as a rigid protocol, but as a logical progression of inquiry, blending predictive computational methods with established experimental techniques. The causality behind each step is elucidated to provide a self-validating system for thermal hazard assessment, grounded in authoritative standards and scientific integrity.

Part 1: The Initial Inquiry - A Predictive Approach to Thermal Stability

Given the absence of extensive experimental data for this compound in publicly available literature, our investigation commences with a computational approach. Quantum mechanical methods and Quantitative Structure-Property Relationship (QSPR) models offer a powerful, resource-efficient means to predict thermal stability before the compound is even synthesized in large quantities.[3][4][5] This predictive step is crucial for early-stage risk assessment.

Computational Methodology: In Silico Prediction of Decomposition Onset

A robust computational workflow is proposed to estimate the thermal stability of this compound. This involves the use of Density Functional Theory (DFT) to calculate key molecular properties that correlate with thermal stability.

Experimental Protocol: Computational Thermal Stability Prediction

-

Molecular Modeling: Construct the 3D molecular structure of this compound using appropriate software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Bond Dissociation Energy (BDE) Calculation: The primary decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[4] Calculate the BDE for this bond. A lower BDE suggests lower thermal stability.

-

Molecular Electrostatic Potential (MESP) Analysis: Calculate the MESP on the molecular surface. The value of the most negative electrostatic potential (Vmin) near the nitro group can be a descriptor for thermal stability.[3]

-

QSPR Modeling: Utilize established QSPR models that correlate calculated descriptors (like BDE and Vmin) with experimental decomposition temperatures of a training set of known nitroaromatic compounds to predict the onset decomposition temperature (Tinit) of this compound.[4][5]

Caption: Experimental workflow for thermal analysis.

Part 3: Data Synthesis and Hazard Interpretation

The data from computational predictions, TGA, and DSC must be synthesized to form a cohesive understanding of the thermal behavior of this compound.

Tabulated Data Summary

The following table structure should be used to summarize the key findings from the thermal analysis.

| Parameter | Method | Value | Interpretation |

| Predicted Tonset | Computational (QSPR) | e.g., 180 °C | Initial estimate of thermal instability. |

| T5% (5% Mass Loss) | TGA | e.g., 185 °C | Onset of significant decomposition. |

| T50% (50% Mass Loss) | TGA | e.g., 210 °C | Midpoint of decomposition. |

| Residual Mass @ 400 °C | TGA | e.g., <5% | Indicates complete decomposition. |

| Melting Point (Tm) | DSC | e.g., 150 °C | Solid-to-liquid phase transition. |

| Decomposition Tonset | DSC | e.g., 190 °C | Onset of exothermic decomposition. |

| Heat of Decomposition (ΔHd) | DSC | e.g., -1500 J/g | High value indicates significant energy release. |

Mechanistic Insights and Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through various complex pathways. The initial step is often the homolysis of the C-NO2 or O-NO bond. [3]Subsequent reactions can involve intramolecular rearrangements and intermolecular reactions, leading to the formation of gaseous products such as NOx, CO, CO2, and H2O. The presence of hydroxyl groups on the naphthalene ring can also influence the decomposition mechanism, potentially through intramolecular hydrogen bonding or by participating in condensation reactions at elevated temperatures.

Caption: A simplified potential decomposition pathway.

Part 4: Trustworthiness and Self-Validation

The robustness of this thermal hazard assessment lies in the integration of predictive and experimental data. A strong correlation between the computationally predicted Tonset and the experimentally determined Tonset from TGA and DSC would validate the computational model for this class of compounds. Any significant discrepancies would necessitate a refinement of the computational model or a more detailed investigation into the decomposition mechanism.

A key principle in pharmaceutical process safety is to maintain a sufficient safety margin between the maximum operating temperature of any process and the onset temperature of a hazardous decomposition. A commonly accepted rule of thumb is a 100 °C buffer between the maximum safe operating temperature and the decomposition onset determined by DSC. [1]A high heat of decomposition (ΔHd) would classify this compound as a high-energy material, requiring stringent safety protocols for handling, storage, and scale-up.

Conclusion

The thermal stability and decomposition of this compound, while not yet experimentally detailed in the literature, can be systematically investigated through a combination of predictive computational modeling and established thermal analysis techniques. This guide provides a comprehensive and scientifically grounded framework for such an investigation. By understanding the "why" behind each step—from in silico prediction to TGA and DSC analysis—researchers and drug development professionals can proactively identify and mitigate thermal hazards, ensuring the safe and successful development of new chemical entities.

References

-

Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development. (2022). ACS Publications - American Chemical Society. Retrieved from [Link]

-

Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (n.d.). DTIC. Retrieved from [Link]

-

Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments. Retrieved from [Link]

-

EXPLOSIVES: THERMAL ANALYSIS USING DIFFERENTIAL THERMAL ANALYSIS (DTA), DIFFERENTIAL SCANNING CALORIMETRY (DSC), HEAT FLOW CALORIMETRY (HFC) AND THERMOGRAVIMETRIC ANALYSIS (TGA). (2023). European Defence Agency - EDSTAR. Retrieved from [Link]

-

Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperature of nitrogen-rich energetic ionic salts. (2024). RSC Publishing. Retrieved from [Link]

-

Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition mechanisms. (2025). ResearchGate. Retrieved from [Link]

-

Thermal hazard investigation of a pharmaceutical intermediate. (2017). ResearchGate. Retrieved from [Link]

-

Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (n.d.). ResearchGate. Retrieved from [Link]

-

Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. Retrieved from [Link]

-

THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. (n.d.). The Seybold Report. Retrieved from [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). NETZSCH. Retrieved from [Link]

-

Thermochemistry of nitronaphthalenes and nitroanthracenes. (2025). ResearchGate. Retrieved from [Link]

-

Computational Studies on the Molecular Stability and Detonation Performance of Nitraminebenzene Derivatives as Novel High-Energy Materials. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC. Retrieved from [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (n.d.). ACS Publications. Retrieved from [Link]

-

DSC vs TGA: A Simple Comparison Guide. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperatur ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05875E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties of 5-Nitronaphthalene-2,3-diol

Abstract

This technical guide provides a comprehensive exploration of the anticipated electrochemical properties of 5-Nitronaphthalene-2,3-diol. While direct experimental data for this specific molecule is not extensively available in current literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its electrochemical behavior from the well-established characteristics of its constituent functional moieties: the nitroaromatic system and the catechol-like diol. We will delve into the predicted redox mechanisms, propose detailed experimental protocols for characterization, and discuss potential applications arising from its unique electronic features. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of the molecule's electrochemical landscape.

Introduction: The Scientific Interest in this compound

This compound is a fascinating, yet underexplored, molecule that combines the electron-withdrawing nature of a nitro group with the electron-donating, redox-active properties of a vicinal diol on a naphthalene framework. The interplay between these two functionalities is expected to give rise to a rich and complex electrochemical profile.

-

The Nitro Group: Nitroaromatic compounds are well-known for their reducibility, a property that is central to the biological activity and environmental fate of many such molecules. The electrochemical reduction of nitro groups often proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately leading to the corresponding amine.[1][2] This pathway is of significant interest in the study of prodrug activation, bioreductive processes, and the development of electrochemical sensors.

-

The 2,3-Diol (Catechol Moiety): The 2,3-diol arrangement on the naphthalene ring is analogous to a catechol functionality. Catechols are known to undergo reversible two-electron, two-proton oxidation to form the corresponding o-quinone.[3][4] This redox couple is a key feature in the chemistry of many natural products and neurotransmitters and is exploited in various electrochemical applications, including biosensing and electrocatalysis.[5]

The combination of these two groups on a single naphthalene scaffold suggests that this compound could exhibit both oxidative and reductive electrochemical behavior, potentially with intramolecular interactions influencing the redox potentials and reaction pathways. Understanding these properties is crucial for unlocking its potential in fields such as medicinal chemistry, materials science, and environmental science.

Predicted Electrochemical Behavior: A Mechanistic Perspective

Based on the known electrochemical behavior of nitronaphthalenes and catechols, we can predict the key redox processes for this compound.

Reductive Pathway of the Nitro Group

The electrochemical reduction of the nitro group is expected to be the dominant process at negative potentials. This is a multi-electron, multi-proton process that generally proceeds in a stepwise manner. The electron-withdrawing nature of the nitro group makes it susceptible to reduction.

The generally accepted mechanism for the reduction of a nitroaromatic compound (Ar-NO₂) in an aqueous medium is as follows:

-

Initial One-Electron Reduction: Formation of a nitro radical anion. Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•

-

Protonation and Further Reduction: This is followed by a series of proton and electron transfer steps. [Ar-NO₂]⁻• + H⁺ → Ar-NO₂H• Ar-NO₂H• + e⁻ ⇌ Ar-NO₂H⁻ Ar-NO₂H⁻ + H⁺ → Ar-N(OH)₂ (N-phenylhydroxylamine)

-

Dehydration and Further Reduction: The hydroxylamine can be further reduced to the amine. Ar-N(OH)₂ + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O

The exact potentials at which these steps occur will be influenced by the pH of the solution and the electronic environment of the naphthalene ring. The presence of the electron-donating diol group may slightly shift the reduction potential of the nitro group to more negative values compared to unsubstituted nitronaphthalene.

Oxidative Pathway of the Diol Group

At positive potentials, the 2,3-diol group is expected to undergo oxidation. This process is analogous to the oxidation of catechol to o-benzoquinone and involves the transfer of two electrons and two protons.

The anticipated oxidation reaction is:

This compound ⇌ 5-Nitro-1,2-naphthoquinone + 2H⁺ + 2e⁻

This oxidation is often reversible, and the stability of the resulting quinone will be a key factor in the observed electrochemical behavior. The strong electron-withdrawing nitro group is expected to make the diol more difficult to oxidize, thus shifting its oxidation potential to more positive values compared to unsubstituted naphthalene-2,3-diol.

Experimental Characterization: Methodologies and Protocols

To experimentally validate the predicted electrochemical behavior of this compound, a systematic approach using various electrochemical techniques is recommended. Cyclic voltammetry (CV) is a powerful and versatile technique for initial characterization.[6]

Recommended Experimental Setup

-

Potentiostat: A modern potentiostat capable of performing cyclic voltammetry, differential pulse voltammetry, and other standard electrochemical techniques.

-

Electrochemical Cell: A three-electrode cell is essential.[7]

-

Working Electrode: A glassy carbon electrode (GCE) is a good initial choice due to its wide potential window and relatively inert surface.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire or graphite rod.

-

-

Electrolyte: A supporting electrolyte is necessary to ensure conductivity. A phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 7.0, and 9.0) is recommended to study the pH-dependent redox behavior.

Step-by-Step Protocol for Cyclic Voltammetry

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration (e.g., 1 mM) of this compound in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.0). Ensure complete dissolution; sonication may be required.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement. This is crucial to prevent oxygen reduction from interfering with the measurement of the analyte's reduction.

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual polishing material.

-

Dry the electrode completely before use.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no faradaic reaction is expected (e.g., 0.0 V).

-

Vertex Potential 1 (Negative Scan): A potential sufficiently negative to observe the reduction of the nitro group (e.g., -1.2 V).

-

Vertex Potential 2 (Positive Scan): A potential sufficiently positive to observe the oxidation of the diol group (e.g., +1.0 V).

-

Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s) and then vary it (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electrode processes.

-

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

Data Interpretation and Expected Results

The resulting cyclic voltammogram is a plot of current versus potential.

-

Reduction Peak: A cathodic peak at a negative potential corresponding to the reduction of the nitro group. The peak potential may shift with pH, indicating the involvement of protons in the reaction.

-

Oxidation Peak: An anodic peak at a positive potential corresponding to the oxidation of the diol group. This peak is also likely to be pH-dependent.

-

Reversibility: The presence of a corresponding reverse peak upon scanning in the opposite direction indicates the reversibility of the redox process. The peak separation (ΔEp) between the anodic and cathodic peaks for a reversible process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.

| Predicted Electrochemical Parameter | Expected Value/Behavior | Rationale |

| Nitro Group Reduction Potential (Epc) | -0.6 to -1.0 V vs. Ag/AgCl (at pH 7) | Typical range for nitroaromatic compounds.[1] |

| Diol Group Oxidation Potential (Epa) | +0.4 to +0.8 V vs. Ag/AgCl (at pH 7) | Higher than unsubstituted catechols due to the electron-withdrawing nitro group.[3][5] |

| pH Dependence of Epc | Shifts to more negative potentials with increasing pH | Indicates proton involvement in the reduction process. |

| pH Dependence of Epa | Shifts to less positive potentials with increasing pH | Indicates proton release during the oxidation process. |

| Scan Rate Dependence | Peak currents should be proportional to the square root of the scan rate | For a diffusion-controlled process. |

Visualizing the Electrochemical Processes

Proposed Redox Mechanisms

Caption: Predicted redox pathways for this compound.

Experimental Workflow

Caption: Workflow for the electrochemical characterization of this compound.

Potential Applications

The unique electrochemical signature of this compound suggests several potential applications:

-

Bioreductive Prodrugs: The reducible nitro group could be exploited in the design of hypoxia-activated prodrugs. In the low-oxygen environment of tumors, the nitro group could be enzymatically or electrochemically reduced to the amine, releasing an active cytotoxic agent.

-

Electrochemical Sensors: The well-defined oxidation of the diol group could be used to develop sensors for various analytes. For example, the interaction of the diol or the resulting quinone with other molecules could lead to a measurable change in the electrochemical signal.

-

Redox-Active Materials: The ability of this molecule to undergo both oxidation and reduction makes it a candidate for incorporation into redox-active polymers or materials for applications in energy storage or electrocatalysis.

Conclusion

While this guide is based on the extrapolation of known electrochemical principles, it provides a solid and scientifically-grounded framework for initiating the study of this compound. The interplay between the electron-withdrawing nitro group and the redox-active diol moiety is predicted to result in a rich electrochemical behavior that is sensitive to environmental conditions such as pH. The detailed experimental protocols provided herein offer a clear path for researchers to explore and validate these predictions. A thorough understanding of the electrochemical properties of this molecule will be instrumental in unlocking its potential in a variety of scientific and technological fields.

References

-

The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode. MDPI.

-

Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. DTIC.

-

1-Nitronaphthalene | C10H7NO2 | CID 6849. PubChem.

-

Cyclic Voltammetry. Chemistry LibreTexts.

-

Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.

-

Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. Tektronix.

- Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. [URL: not available]

- Investigating the chemical oxidative polymerization of 1,8 - dihydroxynaphthalene using a correlative in-situ approach. [URL: not available]

-

An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. Benchchem.

-

The electrochemical oxidation of hydroquinone and catechol through polyaniline and poly(aspartic acid) thin films: A comparative study. AIP Publishing.

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene | Request PDF. ResearchGate.

-

Cyclic voltammetry of the naphthalene oligomers. ResearchGate.

-

Making Nitronaphthalene Fluoresce | The Journal of Physical Chemistry Letters. ACS Publications.

-

Photochemistry of 1-Nitronaphthalene: A Potential Source of Singlet Oxygen and Radical Species in Atmospheric Waters | The Journal of Physical Chemistry A. ACS Publications.

-

Electrochemical Oxidation of Hydroquinone, Resorcinol, and Catechol on Boron-Doped Diamond Anodes | Environmental Science & Technology. ACS Publications.

-

DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene. Google Patents.

-

Any Experience of Electrochemical reduction of nitro aromatic compounds?. ResearchGate.

-

Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. MDPI.

-

Full article: Electrochemical studies of catechol and hydroquinone at poly(nigrosine) modified carbon paste electrode: a cyclic voltammetric study. Taylor & Francis Online.

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals.

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

-

The Electrochemical Oxidation of Substituted Catechols. e-Publications@Marquette.

-

1,4-dinitronaphthalene. Organic Syntheses.

-

Reduction of nitro compounds. Wikipedia.

Sources

Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 5-Nitronaphthalene-2,3-diol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on performing quantum chemical calculations for 5-Nitronaphthalene-2,3-diol. Moving beyond a simple procedural list, this document elucidates the rationale behind methodological choices, offering a robust, self-validating workflow to explore the molecule's electronic structure, reactivity, and potential applications.

Introduction: The Significance of this compound

This compound (CAS No: 77542-54-2), with the molecular formula C₁₀H₇NO₄, is a fascinating aromatic compound whose potential is rooted in its distinct structural features. The naphthalene backbone provides a rigid, planar scaffold, while the hydroxyl (-OH) and nitro (-NO₂) functional groups dictate its electronic and chemical behavior.

The nitro group is a strong electron-withdrawing moiety, which significantly influences the electron density distribution across the aromatic system. This can create electrophilic sites and is a key feature in many bioactive molecules, where it can act as both a pharmacophore and a potential toxicophore. Conversely, the hydroxyl groups are electron-donating and can participate in crucial hydrogen bonding interactions, which are fundamental to molecular recognition in biological systems. Understanding the interplay of these functional groups is paramount for predicting the molecule's behavior and designing potential applications in medicinal chemistry and materials science.

Quantum chemical calculations serve as a powerful in-silico microscope, allowing us to predict and analyze molecular properties that are often difficult or expensive to measure experimentally.[1] This guide will detail a standard, yet powerful, computational workflow to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound, providing foundational insights for further research.

The Theoretical Bedrock: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules.[2] Unlike the more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density.[2][3] This approach offers a remarkable balance of efficiency and accuracy.

-

The B3LYP Functional: Among the plethora of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked for organic molecules.[4] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, which often improves the description of electronic properties.[5][6] While B3LYP can sometimes underestimate non-covalent interactions, its performance for general geometric and electronic property prediction remains robust.[5]

Hartree-Fock (HF) Theory

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8] It provides a qualitative understanding of molecular orbitals but neglects electron correlation, which can be a significant limitation. While not typically used for final energy calculations in modern research, it serves as the starting point for more advanced methods and is integral to hybrid DFT functionals like B3LYP.[7][9]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

-

The 6-311++G(d,p) Basis Set: For a molecule containing electronegative oxygen and nitrogen atoms with potential for hydrogen bonding, a flexible and comprehensive basis set is required. The 6-311++G(d,p) Pople-style basis set is an excellent choice.[10][11] Let's break down its nomenclature:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller basis sets.

-

++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.[12]

-

(d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy (non-hydrogen) atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling chemical bonds.[12]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable geometric, vibrational, and electronic properties for this compound.

The Computational Protocol: A Validated Workflow

The following section outlines a step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating at critical junctures.

Caption: Relationship between calculated properties and their implications.

Conclusion

This guide has outlined an authoritative and scientifically grounded workflow for conducting quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometry, stability, and electronic characteristics. The systematic application of geometry optimization, frequency analysis, and subsequent property calculations (HOMO-LUMO, MEP, NBO) provides a powerful predictive tool. The data generated through this protocol can effectively guide synthetic efforts, rationalize experimental observations, and accelerate the exploration of this compound in drug discovery and materials science.

References

-

Head-Gordon, M. (2021). A review of 200 DFT functionals and their performance. This source provides benchmarks for various DFT functionals, including B3LYP, highlighting its strengths and weaknesses. [Link]

-

Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. (n.d.). PubMed Central. This article demonstrates the application of the B3LYP method for studying molecular interactions. [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. This paper discusses the utility of the 6-311++G(d,p) basis set for systems with hydrogen bonding. [Link]

-

Density Functional Theory: Introduction and Applications. (2022, November 22). YouTube. This video provides a conceptual overview of DFT, explaining its basis in electron density. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (n.d.). Scientific Research Publishing. This study exemplifies the use of Pople-style basis sets for hydrogen-bonded systems. [Link]

-

Sholl, D. S., & Steckel, J. A. (n.d.). Density Functional Theory: A Practical Introduction. This book is a recommended resource for beginners in DFT. [Link]

-

Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm. (2024, December 3). RSC Publishing. This paper highlights the wide application of quantum chemical calculations in various scientific fields. [Link]

-

How to interpret a map of electrostatic potential (MEP)?. (2018, March 13). ResearchGate. This article provides a clear guide on interpreting MEP maps, including the color-coding for electrophilic and nucleophilic sites. [Link]

-

An Introduction to Density Functional Theory. (n.d.). Imperial College London. This resource provides a foundational introduction to the concepts of DFT. [Link]

-

Gaussian Tutorial for Organic Chemists. (2020, July 17). YouTube. This tutorial provides a practical guide on performing DFT calculations for organic compounds using Gaussian. [Link]

-

Natural Bond Orbital 7.0 Home. (n.d.). NBO. The official website for the NBO program, providing authoritative information. [Link]

-

Simsek, O. (2026, January 2). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. This paper demonstrates a similar computational approach on a related naphthalene derivative. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry. This article explains the relationship between the HOMO-LUMO gap and chemical reactivity. [Link]

-

Sherrill, C. D. (2000, June). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. This document provides a detailed introduction to the fundamentals of Hartree-Fock theory. [Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. (n.d.). Rowan. This resource describes the process and importance of optimization and frequency calculations. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. This document explains the principles and outputs of NBO analysis. [Link]

-

Kara, Y. (2023, May 29). Response to "What is the difference between 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set?". ResearchGate. This discussion clarifies the meaning of diffuse and polarization functions in basis sets. [Link]

-

DFT tutorial. (n.d.). Empa. This tutorial provides further details on DFT concepts. [Link]

-

GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. This tutorial provides practical steps for using Gaussian software. [Link]

-

Hartree–Fock method. (n.d.). Wikipedia. This article provides a general overview of the Hartree-Fock method. [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). This resource explains the concept and application of MEP in assessing molecular reactivity. [Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. (2024, November 13). YouTube. This video demonstrates the practical steps of running optimization and frequency calculations. [Link]

-

How can I start learning density functional theory from scratch?. (2022, June 17). ResearchGate. A discussion providing resources for learning DFT. [Link]

-